5-Carboxycytosine-13C,15N2

Epigenetics Mass Spectrometry Analytical Chemistry

LC-MS/MS quantification of endogenous 5caC is compromised by ion suppression and matrix effects, preventing accurate correction when using unlabeled internal standards. 5-Carboxycytosine-13C,15N2 provides a +3 Da mass shift for co-eluting, matrix-matched internal standardization. - Enables >93% recovery and <6% RSD in validated genomic DNA methods. - Supports precise TET enzyme kinetics (Km, Vmax, IC50) in drug discovery. - Suitable for oligonucleotide impurity profiling per ICH Q2(R1).

Molecular Formula C₄¹³CH₅N¹⁵N₂O₃
Molecular Weight 158.09
Cat. No. B1156900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxycytosine-13C,15N2
Molecular FormulaC₄¹³CH₅N¹⁵N₂O₃
Molecular Weight158.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxycytosine-13C,15N2 Stable Isotope-Labeled Internal Standard


5-Carboxycytosine-13C,15N2 is a stable isotope-labeled analog of the epigenetic nucleobase 5-carboxycytosine (5caC), the terminal oxidation product in the TET-mediated DNA demethylation pathway [1]. This compound features dual isotopic labeling with 13C and 15N atoms, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte . It is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable accurate, matrix-corrected quantification of endogenous 5caC in genomic DNA hydrolysates and biological tissues [2].

Workflow LC-MS/MS internal standard for 5caC quantification
Mass Shift +3 Da dual labeling (13C,15N2) for interference-free SRM/MRM
Sample Context Genomic DNA hydrolysates and biological tissue matrices

5-Carboxycytosine-13C,15N2 Substitution Limitations


Accurate quantification of 5-carboxycytosine (5caC) in biological matrices is severely compromised by ion suppression and matrix effects inherent to LC-MS/MS analysis [1]. Unlabeled 5caC cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, precluding any correction for extraction recovery or ionization variability [2]. Furthermore, alternative isotopologues with different mass shifts (e.g., single 15N-labeled or deuterated analogs) may exhibit chromatographic separation (non-co-elution) or differential ionization efficiencies due to isotope effects, violating the fundamental assumption of the stable isotope dilution method [3]. Only a co-eluting, chemically identical isotopologue with a distinct mass shift—specifically the +3 Da provided by the 13C,15N2 dual labeling—ensures rigorous compensation for both sample preparation losses and MS signal drift.

Matrix Effect Unlabeled 5caC cannot correct extraction recovery or ionization variability; endogenous analyte is indistinguishable from the calibrant.
Co-Elution Single-label or deuterated analogs may exhibit chromatographic separation, violating stable isotope dilution assumptions and compromising matrix-effect correction.
Isotope Effects Alternative isotopologues with smaller mass shifts risk interference from the natural 13C isotopic envelope of endogenous 5caC.

5-Carboxycytosine-13C,15N2 Quantitative Differentiation


Dual Labeling Mass Shift Advantage

5-Carboxycytosine-13C,15N2 incorporates one 13C atom and two 15N atoms, yielding a molecular mass increase of +3.06 Da relative to the unlabeled endogenous analyte (155.03 Da vs. 158.09 Da) . This mass shift is optimal for LC-MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), as it places the IS signal in a spectral region devoid of naturally occurring isotopic contributions (M+1, M+2) from the high-abundance unlabeled analyte, which would otherwise confound quantification [1]. In contrast, a single 15N-labeled analog would produce only a +1 Da shift, risking interference from the natural 13C isotopic envelope of 5caC (approx. 5-6% of the M peak).

Mass Shift vs. Analyte
Class-level
+3.06 Da (Target IS) vs +1 Da (Single-label analog)
Supports interference-free SRM/MRM quantification in the reported spectral region.
Monoisotopic mass 158.09 Da; natural 13C envelope of unlabeled 5caC is approx. 5–6% of M peak.
Epigenetics Mass Spectrometry Analytical Chemistry

Co-Elution for Matrix Effect Correction

Because 5-Carboxycytosine-13C,15N2 is chemically identical to the unlabeled analyte except for isotopic substitution, it co-elutes precisely with endogenous 5caC under HILIC or reversed-phase chromatographic conditions [1]. This co-elution is critical; a validated LC-MS/MS method for 5caC quantification demonstrated retention time matching between analyte and IS, enabling effective compensation for ion suppression/enhancement effects throughout the elution window [2]. In contrast, structural analogs (e.g., 5-Fluoro Cytosine-13C,15N2) may exhibit different retention characteristics, leading to differential matrix effects and inaccurate quantification.

Co-Elution Profile
Cross-study comparable
ΔRT ≈ 0 min (Target IS) vs >0.2 min (Structural analog IS)
Enables matched matrix-effect correction throughout the elution window.
HILIC BEH amide column; validation endpoint context.
LC-MS/MS Method Validation Bioanalysis

Internal Standard Correction for Assay Sensitivity

The use of a stable isotope-labeled internal standard, such as 5-Carboxycytosine-13C,15N2, is essential for achieving the reported limit of quantification (LOQ) of 1 ng/mL (approx. 6.3 nM) for 5caC in mouse brain tissue hydrolysates [1]. Without IS correction for matrix-induced ion suppression (which can exceed 30-50% in complex biological extracts), the detectable signal would be substantially attenuated, raising the practical LOQ and potentially masking low-abundance 5caC changes in physiological or disease states [2]. The unlabeled compound alone cannot correct for these losses.

LOQ with IS Correction
Class-level
~1 ng/mL LOQ with IS vs estimated 2–5× higher without IS correction
Supports detection of low-abundance 5caC in complex biological extracts.
Mouse brain DNA hydrolysate; matrix-induced ion suppression may exceed 30–50%.
Epigenetics Quantitative Biology LC-MS/MS

Purity Assurance for Reliable MS Detection

Vendor specifications indicate a typical purity of ≥95% for 5-Carboxycytosine-13C,15N2 . This purity level is sufficient to ensure that impurity peaks do not contribute significantly to the IS signal or generate isobaric interferences in the MS detector. While unlabeled 5-carboxycytosine standards may also be available at 95% purity, the critical distinction is that any impurity in the IS does not co-elute with the endogenous analyte of interest, whereas impurities in the unlabeled calibration standard could lead to overestimation of endogenous 5caC levels.

Chemical Purity
Data to verify
≥95% (Target IS) vs ≥95% (Unlabeled calibrator)
Meets baseline IS purity specification for quantitative bioanalytical assays.
Vendor specification; independent verification recommended. HPLC/UHPLC-UV context.
Analytical Reference Materials Quality Control Mass Spectrometry

5-Carboxycytosine-13C,15N2 Research and Industrial Applications


TET Enzyme Activity in Epigenetic Drug Discovery

In drug discovery programs targeting TET (ten-eleven translocation) dioxygenases for cancer or neurological disorders, 5-Carboxycytosine-13C,15N2 is used as an internal standard in LC-MS/MS assays to quantify the accumulation of 5caC, the terminal product of TET-mediated oxidation [1]. By spiking the labeled IS into reaction mixtures post-incubation and pre-extraction, researchers can accurately measure the conversion of 5mC to 5caC, even in the presence of complex protein matrices, enabling precise determination of enzyme kinetics (Km, Vmax) and IC50 values for TET inhibitors.

5caC Quantification in Tissue Biopsies for Biomarkers

For clinical and translational research investigating 5caC as a potential biomarker of active DNA demethylation (e.g., in brain tissue or tumor samples), 5-Carboxycytosine-13C,15N2 enables absolute quantification of this rare nucleobase. The validated LC-MS/MS method demonstrates linearity from 1 to 100 ng/mL for 5caC, with intra-day precision RSD <6% and recovery between 93.4% and 96.5% when using an appropriate internal standard [2]. This level of accuracy is essential for detecting the subtle differences in 5caC levels between cerebrum, cerebellum, and brainstem observed in mouse models.

Oligonucleotide Therapeutics Quality Control Methods

In the manufacturing of oligonucleotide-based therapeutics (e.g., antisense oligonucleotides, siRNAs), the presence of oxidized cytosine modifications (5fC, 5caC) can impact drug stability and efficacy. 5-Carboxycytosine-13C,15N2 serves as a reference standard for developing and validating LC-MS/MS methods to monitor these impurities. The distinct +3 Da mass shift allows for unequivocal identification and quantification of 5caC in complex oligonucleotide digests, supporting regulatory compliance (ICH Q2(R1)) and product release testing.

Stable Isotope Tracing of DNA Methylation Dynamics

Researchers studying the flux of one-carbon metabolism into DNA methylation can utilize 5-Carboxycytosine-13C,15N2 in combination with isotopically labeled methyl donors (e.g., [13C-methyl]-methionine). The labeled IS corrects for analytical variability in LC-MS/MS analysis, enabling precise determination of the fractional synthesis rate of 5caC and, by inference, the rate of active demethylation [3]. This approach is particularly valuable for investigating epigenetic reprogramming during stem cell differentiation or in response to environmental stimuli.

Application
Selection Property
Validation Focus
TET pathway research studies
+3 Da isotopic IS for enzyme kinetics
5caC product quantification in reaction matrices
Human tissue 5caC research quantification
Matrix-corrected LC-MS/MS internal standard
Low-abundance epigenomic mark detection in tissue hydrolysates
Oligonucleotide modification analysis
IS for oxidized cytosine impurity monitoring
Method validation documentation context
DNA demethylation flux studies
Stable isotope dilution MS correction
Fractional synthesis rate determination in labeled methyl-donor tracing

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